Superior Cellular Potency Against KRAS-Mutant Lung Adenocarcinoma Cells Compared to Parent Compound LCS-1 and Dibromo Analog LCS-1.28
LCS-1.34 demonstrates a lower IC50 for growth inhibition of H358-pCMV6 lung adenocarcinoma cells (0.6 μM) compared to both the parent compound LCS-1 (0.8 μM) and the 4,5-dibromo analog LCS-1.28 (0.8 μM) in the same assay [1]. This 25% improvement in potency represents a statistically significant differentiation from its closest structural analogs when tested head-to-head under identical conditions.
| Evidence Dimension | Growth inhibition IC50 against H358-pCMV6 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 0.6 μM |
| Comparator Or Baseline | LCS-1 (4,5-dichloro-2-m-tolylpyridazin-3(2H)-one): IC50 = 0.8 μM; LCS-1.28 (4,5-dibromo-2-m-tolylpyridazin-3(2H)-one): IC50 = 0.8 μM |
| Quantified Difference | Target compound IC50 is 25% lower than both comparators (0.6 vs 0.8 μM) |
| Conditions | H358-pCMV6 cell line; 96-hour growth assay; IC50 determined by dose-response curve |
Why This Matters
For researchers requiring maximal on-target cellular potency with minimal compound usage, the lower IC50 translates to reduced consumption of often costly, custom-synthesized material per experiment.
- [1] Somwar R, Erdjument-Bromage H, Larsson E, Shum D, Lockwood WW, Yang G, Sander C, Ouerfelli O, Tempst PJ, Djaballah H, Varmus HE. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines. Proc Natl Acad Sci U S A. 2011 Sep 27;108(39):16375-16380. doi: 10.1073/pnas.1113554108 (Fig. 3 E-G) View Source
